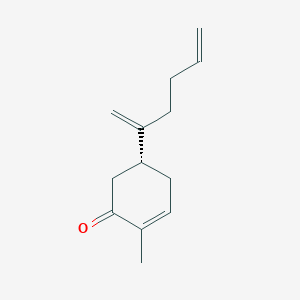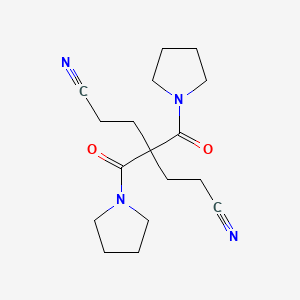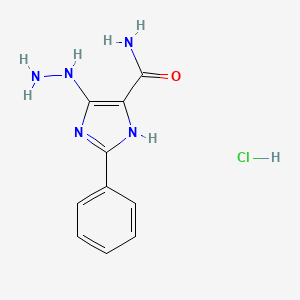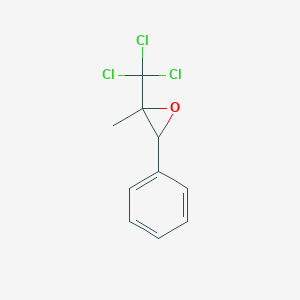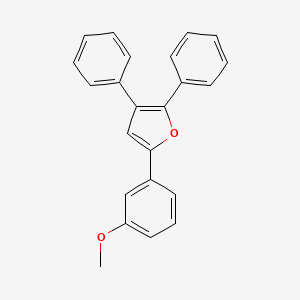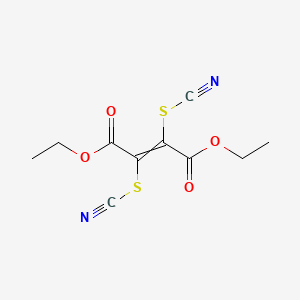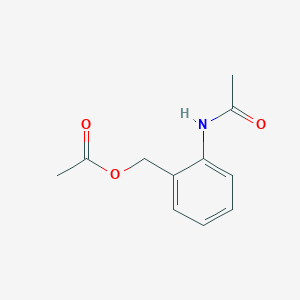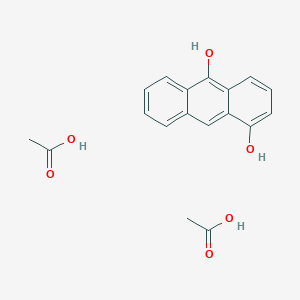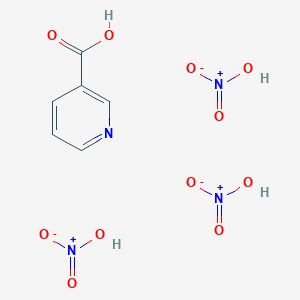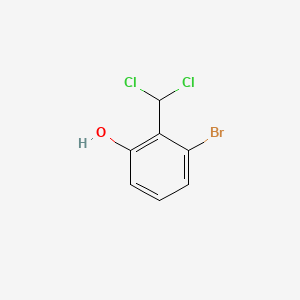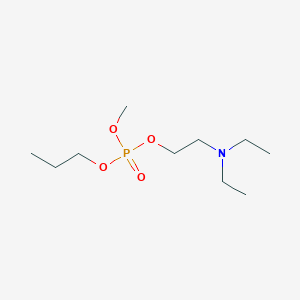
2-(Diethylamino)ethyl methyl propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl methyl propyl phosphate is an organophosphorus compound characterized by the presence of a diethylamino group, an ethyl group, and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl methyl propyl phosphate typically involves the reaction of diethylaminoethanol with methyl propyl phosphorodichloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Diethylaminoethanol+Methyl propyl phosphorodichloridate→2-(Diethylamino)ethyl methyl propyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl methyl propyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine derivatives.
Substitution: Formation of substituted phosphates with various functional groups.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl methyl propyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications, including as an anticholinesterase agent.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl methyl propyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzymes by phosphorylating active site residues, leading to the formation of stable enzyme-inhibitor complexes. This mechanism is particularly relevant in the context of anticholinesterase activity, where the compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl methyl phosphonate
- 2-(Diethylamino)ethyl ethyl phosphate
- 2-(Diethylamino)ethyl methyl butyl phosphate
Uniqueness
2-(Diethylamino)ethyl methyl propyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
87728-57-2 |
|---|---|
Fórmula molecular |
C10H24NO4P |
Peso molecular |
253.28 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl methyl propyl phosphate |
InChI |
InChI=1S/C10H24NO4P/c1-5-9-14-16(12,13-4)15-10-8-11(6-2)7-3/h5-10H2,1-4H3 |
Clave InChI |
MVNXKPAHYLCZET-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OC)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


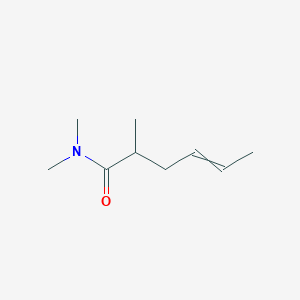
![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)
